molecular formula C17H28N2O3 B10885950 1-(Propan-2-yl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(Propan-2-yl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10885950
M. Wt: 308.4 g/mol
InChI Key: VSSNDYMBRHYPKO-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound with the molecular formula C17H28N2O3 and a molecular weight of 308.41582 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a benzyl group that has three methoxy groups at the 3, 4, and 5 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-isopropylpiperazine with 3,4,5-trimethoxybenzyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as electron-donating groups, making the aromatic ring more reactive towards electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

1-Isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4,5-Trimethoxybenzyl)piperazine: This compound lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    1-Isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine: The position of the methoxy groups on the benzyl ring is different, which can influence the compound’s properties and interactions.

    1-Isopropyl-4-(3,4-dimethoxybenzyl)piperazine: This compound has fewer methoxy groups, potentially altering its chemical and biological characteristics.

The uniqueness of 1-isopropyl-4-(3,4,5-trimethoxybenzyl)piperazine lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

1-propan-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-8-6-18(7-9-19)12-14-10-15(20-3)17(22-5)16(11-14)21-4/h10-11,13H,6-9,12H2,1-5H3

InChI Key

VSSNDYMBRHYPKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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